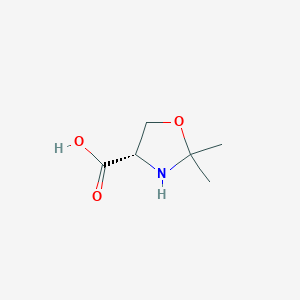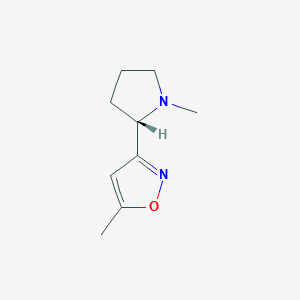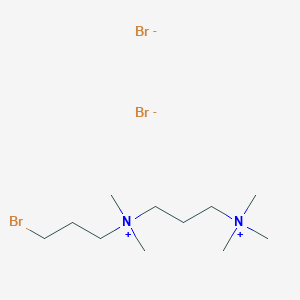
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, also known as MitoBRON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it useful in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is not fully understood. However, it is believed that this compound works by selectively accumulating in the mitochondria of cells and disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to induce mitochondrial depolarization and inhibit mitochondrial respiration, which can lead to the activation of cell death pathways.
Effets Biochimiques Et Physiologiques
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has also been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and preserving mitochondrial function. Additionally, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This makes it useful in studying mitochondrial function and dysfunction. Another advantage of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its ability to induce apoptosis in cancer cells, which makes it useful in developing new cancer therapies. However, one of the main limitations of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its potential toxicity. This compound can induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. One potential direction is the development of new cancer therapies that utilize N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. Another potential direction is the investigation of the role of mitochondria in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide and its potential toxicity in different cell types.
Conclusion
In conclusion, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to selectively accumulate in the mitochondria of cells and disrupt mitochondrial function, which makes it useful in studying mitochondrial function and dysfunction. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, and further research is needed to fully understand its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide involves the reaction of N,N,N',N'-tetramethyl-1,3-propanediamine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrobromic acid to obtain the final product, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various applications in scientific research. One of the most significant applications is its use as a mitochondrial-targeting agent. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide can selectively accumulate in the mitochondria of cells, which makes it useful in studying mitochondrial function and dysfunction. This compound has been used in various studies to investigate the role of mitochondria in diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
159650-65-4 |
|---|---|
Nom du produit |
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide |
Formule moléculaire |
C11H27Br3N2 |
Poids moléculaire |
427.06 g/mol |
Nom IUPAC |
3-bromopropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C11H27BrN2.2BrH/c1-13(2,3)9-7-11-14(4,5)10-6-8-12;;/h6-11H2,1-5H3;2*1H/q+2;;/p-2 |
Clé InChI |
XEIMZVIKPOLJES-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
SMILES canonique |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
Synonymes |
N-(3-bromopropyl)-N,N,N'N',N'-pentamethyl-1,3-propanediammonium TAP2-1,3-propanedi(ammonium bromide) TAP2-B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



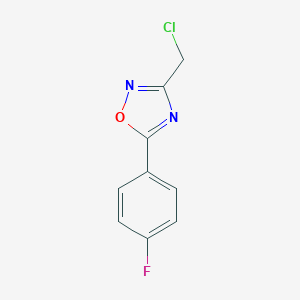
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
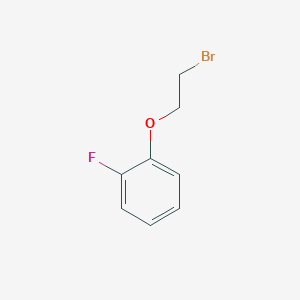
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
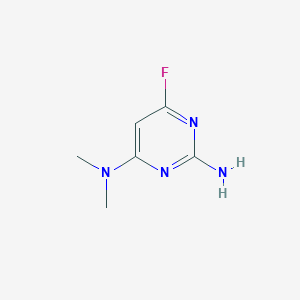
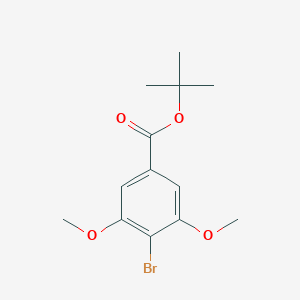
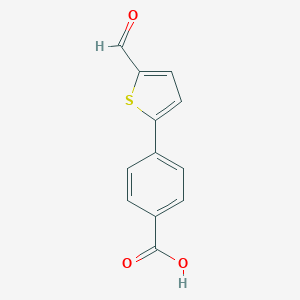
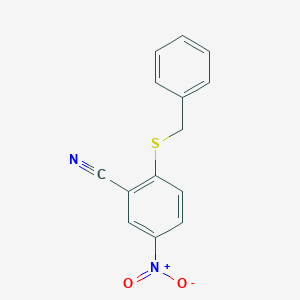
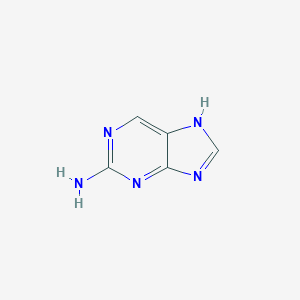
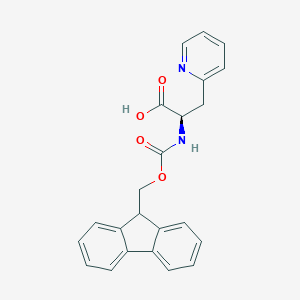
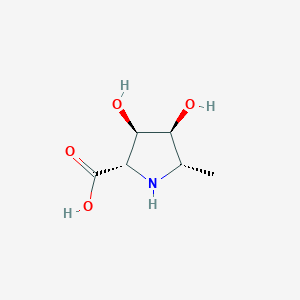
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
